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molecular formula C17H16OS2 B8506871 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol CAS No. 89863-89-8

4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol

Cat. No. B8506871
M. Wt: 300.4 g/mol
InChI Key: UVFLVHIYBQVSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818765

Procedure details

To a solution of 2-trimethylsilyl-1,3-dithiane (29.1 g) in dry tetrahydrofuran (600 ml) is added at -65° a 1.4M solution of n-butyllithium in hexane (108 ml). The reaction mixture is progressively warmed to 0° during 4 hours and cooled to -65°. A further 1.4M solution of n-butyllithium in hexane (108 ml) and a solution of 4-hydroxybenzophenone (30.0 g) in dry tetrahydrofuran (180 ml) are added, the temperature being maintained under -60°. The reaction mixture is progressively warmed to room temperature overnight. The suspension is slowly poured into water (2 l) and acidified to pH 2 with hydrochloric acid (32%). The compound is immediately extracted with ethyl acetate (4×500 ml). The combined organic solutions are washed with water (3×250 ml) and dried over magnesium sulphate. The solvent is evaporated in vacuo. The residue is washed with hexane (3×50 ml) and then recrystallized from carbon teytrachloride. The product is dried in vacuo to constant weight to give (1,3-dithian-2-ylidene)-(4-hydroxyphenyl)-phenylmethane, m.p. 135°-137°.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
solvent
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[CH:3]1[S:8][CH2:7][CH2:6][CH2:5][S:4]1.C([Li])CCC.[OH:16][C:17]1[CH:30]=[CH:29][C:20]([C:21]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=O)=[CH:19][CH:18]=1.Cl>O1CCCC1.CCCCCC.O>[S:4]1[CH2:5][CH2:6][CH2:7][S:8][C:3]1=[C:21]([C:20]1[CH:19]=[CH:18][C:17]([OH:16])=[CH:30][CH:29]=1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.1 g
Type
reactant
Smiles
C[Si](C1SCCCS1)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
108 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
108 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is progressively warmed to 0° during 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -65°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained under -60°
EXTRACTION
Type
EXTRACTION
Details
The compound is immediately extracted with ethyl acetate (4×500 ml)
WASH
Type
WASH
Details
The combined organic solutions are washed with water (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
WASH
Type
WASH
Details
The residue is washed with hexane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
recrystallized from carbon teytrachloride
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo to constant weight

Outcomes

Product
Name
Type
product
Smiles
S1C(SCCC1)=C(C1=CC=CC=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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